Fluoroiodoacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

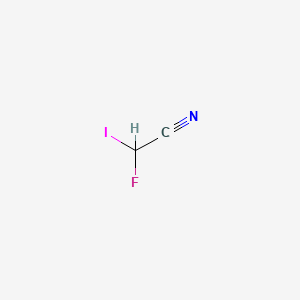

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-iodoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HFIN/c3-2(4)1-5/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTKTEWMOUTMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660180 | |

| Record name | Fluoro(iodo)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-30-2 | |

| Record name | Fluoro(iodo)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluoroiodoacetonitrile: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Fluoroiodoacetonitrile, a halogenated nitrile of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its physicochemical properties, synthesis, handling, and applications. The information herein is synthesized from established safety data and peer-reviewed literature to ensure technical accuracy and practical utility.

Introduction: The Significance of Halogenated Nitriles

Halogenated organic compounds, particularly those incorporating fluorine, play a pivotal role in modern medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its unique combination of three different halogens and a nitrile group, presents a versatile building block for the synthesis of novel organic scaffolds. Its reactivity is dominated by the interplay of the electron-withdrawing nitrile and fluorine groups and the leaving group ability of the iodine atom, making it a valuable reagent for introducing the fluoromethyl group or for constructing more complex heterocyclic systems.

This guide will delve into the core physicochemical characteristics of this compound, providing the foundational knowledge necessary for its effective and safe use in a research setting.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.[2] These properties dictate its behavior in various chemical and biological systems.[3] The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 503-20-8 | [4] |

| Molecular Formula | C₂H₂FN | [4] |

| Molecular Weight | 59.04 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Melting Point | -13 °C | [5] |

| Boiling Point | 82 °C | [5] |

| Density (Specific Gravity) | 1.08 (20/20) | [5] |

| Flash Point | -14 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in hydrocarbons and alcohols. | [5][6] |

| Refractive Index | 1.33 | [5] |

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach involving a substitution reaction. One documented method involves the reaction of an acetonitrile derivative with an inorganic fluoride salt in a polar solvent.[7] For instance, chloroacetonitrile can be reacted with a suitable metal fluoride, such as silver fluoride (AgF), to yield fluoroacetonitrile.[8] The reaction can be carried out in either the liquid or vapor phase.[8]

A general representation of this synthesis is as follows:

X-CH₂-CN + YF → F-CH₂-CN + YX

Where X can be a leaving group like chlorine, bromine, or iodine, and YF represents an inorganic fluoride salt.[7] The product is then typically purified by distillation.[7]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[9] It also causes serious eye irritation.[9]

Key Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Ventilation equipment should be explosion-resistant.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take measures to prevent static discharge.[9] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]

-

Handling: Avoid breathing vapors or mist.[9] Do not eat, drink, or smoke when using this product.[9] Wash skin thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place, recommended at <15°C.[5]

In case of exposure, immediate medical attention is required. First aid measures include moving the person to fresh air, rinsing the skin or eyes with plenty of water, and seeking immediate medical advice.[9]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A doublet is expected for the two protons, split by the adjacent fluorine atom.

-

¹³C NMR: Two distinct signals are expected for the two carbon atoms. The carbon bonded to fluorine will show a large coupling constant (¹Jcf).

-

¹⁹F NMR: A triplet is expected due to coupling with the two adjacent protons.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile group (C≡N) is expected around 2250 cm⁻¹. The C-F and C-I stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of halogen atoms or the cyanide group.

Researchers can utilize resources like the NIST WebBook for general information on the spectra of related compounds.[10]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Synthesis of α-Fluoroketones

A significant application of fluoroacetonitrile is in the synthesis of α-fluoroketones.[1] These motifs are important in medicinal chemistry as the fluorine atom can enhance metabolic stability and binding affinity.[1] The reaction typically involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of the nitrile group in fluoroacetonitrile, followed by hydrolysis of the resulting imine intermediate.[1]

Experimental Workflow: Synthesis of an α-Fluoroketone

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 4. scbt.com [scbt.com]

- 5. Fluoroacetonitrile | 503-20-8 | TCI AMERICA [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]

- 8. US2442290A - Production of fluoroacetonitrile - Google Patents [patents.google.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Acetonitrile [webbook.nist.gov]

An In-Depth Technical Guide to Fluoroiodoacetonitrile: Elucidating its Core Properties and Applications

A Note to Our Scientific Audience:

Extensive research for a compound specifically named "Fluoroiodoacetonitrile" has yielded no discernible results in established chemical databases, including CAS registry services and major scientific literature repositories. The search consistently redirects to the well-documented compound Fluoroacetonitrile . This suggests that "this compound" may be a novel or exceptionally rare compound with limited to no publicly available data, or potentially a misnomer.

Therefore, this guide will proceed by providing a comprehensive overview of the closely related and highly relevant compound, Fluoroacetonitrile (FCH₂CN) . The information presented is grounded in authoritative sources and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who may be working with or interested in small, fluorinated nitrile building blocks. We believe the detailed exploration of Fluoroacetonitrile will provide critical insights that may be transferable or serve as a foundational reference for any future investigations into dihalogenated acetonitriles.

Fluoroacetonitrile: Core Chemical Identity

Fluoroacetonitrile is a halogenated organic compound that has garnered significant interest in various fields of chemical synthesis, from agrochemicals to pharmaceuticals. Its unique combination of a fluorine atom and a nitrile group on a two-carbon backbone imparts specific reactivity and properties that make it a valuable synthon.

CAS Number and Molecular Structure

-

Synonyms: 2-Fluoroacetonitrile, Fluoromethyl cyanide, Monofluoroacetonitrile[2]

Molecular Structure:

Caption: General workflow for the synthesis of Fluoroacetonitrile via halogen exchange.

Experimental Protocol (Illustrative):

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suitable metal fluoride (e.g., potassium fluoride) and a polar aprotic solvent (e.g., acetonitrile).

-

Reagent Addition: Chloroacetonitrile is added dropwise to the stirred suspension at an elevated temperature.

-

Reaction: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is filtered to remove the metal halide byproduct. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the product is purified by fractional distillation to yield pure Fluoroacetonitrile.

Applications in Drug Discovery and Organic Synthesis

The incorporation of fluorine into organic molecules can significantly alter their biological properties, such as metabolic stability, binding affinity, and lipophilicity. Fluoroacetonitrile serves as a key building block for introducing the fluoromethyl group into more complex molecules.

Synthesis of Fluorinated Bioisosteres

Fluoroacetonitrile is a precursor for the synthesis of various fluorinated functional groups that can act as bioisosteres for common functionalities in drug molecules. For instance, the fluoromethyl group can replace a methyl or hydroxyl group to modulate the pharmacokinetic profile of a drug candidate.

Precursor to α-Fluorinated Ketones

The reaction of Fluoroacetonitrile with Grignard reagents or other organometallic nucleophiles provides a direct route to α-fluorinated ketones, which are important intermediates in the synthesis of various pharmaceuticals.

Reaction Pathway to α-Fluorinated Ketones:

Sources

The Ascendancy of Selectfluor® in Modern Organic Synthesis: A Technical Guide for Strategic Fluorination and Beyond

Foreword: The Fluorine Advantage in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds among blockbuster drugs.[1][2] Historically, the introduction of fluorine was fraught with challenges, often requiring harsh and hazardous reagents like elemental fluorine. The advent of electrophilic N-F reagents revolutionized the field, and among these, Selectfluor® has emerged as a preeminent tool due to its stability, safety, and broad applicability.[3][4][5] This guide provides an in-depth exploration of the diverse applications of Selectfluor®, moving beyond its role as a simple fluorinating agent to its utility as a sophisticated mediator of complex organic transformations.

Unveiling Selectfluor®: Structure, Properties, and Safety

Selectfluor®, with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) and often abbreviated as F-TEDA-BF4, is a white, crystalline solid that is stable in air and moisture.[5][6][7] This user-friendly nature starkly contrasts with many other fluorinating agents, making it amenable to a wide range of laboratory settings.[3]

Key Properties of Selectfluor®:

| Property | Value/Description | Source(s) |

| CAS Number | 140681-55-6 | [3][6] |

| Molecular Weight | 354.26 g/mol | [3][6] |

| Appearance | Colorless/White solid | [3][6] |

| Melting Point | 190 °C (decomposes) | [6] |

| Solubility | Soluble in polar solvents (acetonitrile, water, DMF, methanol) | [5][8] |

| Stability | Thermally stable up to 195 °C; air and water tolerant | [6][8] |

Safety Considerations: While Selectfluor® is considered a safer alternative to many fluorinating agents, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment.[3] It can be harmful if it comes into contact with the skin, eyes, or is inhaled.[3] Special care should be taken to avoid contact with oxidizable materials.[9]

The Core Application: Electrophilic Fluorination

Selectfluor®'s primary and most well-known application is as an electrophilic "F+" source for the fluorination of a wide array of nucleophiles.[5][8][10] The mechanism of electrophilic fluorination is complex and can proceed through either a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate.[6][11]

Fluorination of Carbonyl Compounds

The α-fluorination of carbonyl compounds is a fundamental transformation in the synthesis of many biologically active molecules, including fluorinated steroids.[4][11] Selectfluor® efficiently fluorinates 1,3-dicarbonyl compounds, which readily form enol or enolate intermediates.[4]

Experimental Protocol: Monofluorination of a 1,3-Dicarbonyl Compound [12]

-

Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in an appropriate solvent, such as acetonitrile (10 mL).

-

Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Fluorination of Enol Ethers and Glycals

Enol ethers and glycals are excellent substrates for electrophilic fluorination with Selectfluor®.[10] This reaction is particularly valuable in carbohydrate chemistry for the synthesis of fluorinated sugars, which are important probes for studying biological systems and can act as enzyme inhibitors.[13][14] The reaction often proceeds via an addition-elimination mechanism, leading to the formation of α-fluoro carbonyl compounds or fluorinated glycosides.[13]

Beyond Fluorination: Selectfluor® as a Versatile Oxidant and Mediator

A key aspect of Selectfluor®'s versatility lies in its potent oxidizing capabilities, enabling a host of "fluorine-free" transformations.[8][15] In these reactions, Selectfluor® acts as a two-electron oxidant, often facilitating reactions that would otherwise require transition metal catalysts.

Oxidative Halogenation

Selectfluor® can mediate the regioselective iodination, bromination, and chlorination of electron-rich aromatic compounds.[8][16] It activates the halogen source (e.g., I2), generating a more electrophilic halogenating species in situ.

Workflow for Selectfluor®-Mediated Iodination of an Aromatic Ether:

Caption: A typical workflow for the Selectfluor®-mediated iodination of an aromatic ether.

C-H Bond Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Selectfluor® has emerged as a powerful reagent for mediating the C-H functionalization of N-heteroarenes, providing a more sustainable alternative to some metal-catalyzed methods.[17][18][19] These reactions can lead to the formation of new carbon-carbon, carbon-nitrogen, and carbon-chalcogen bonds.[17][19]

Reaction Scheme: Selectfluor®-Mediated C-H Arylation of an N-Heteroarene

Caption: Conceptual pathway for Selectfluor®-mediated C-H arylation.

Synthesis of Heterocyclic Compounds

Selectfluor® plays a crucial role in the synthesis of various heterocyclic structures, which are prevalent in pharmaceuticals.[20] It can act as a catalyst or mediator in cyclization reactions, often under mild conditions.

Gold-Catalyzed Synthesis of Fluorinated Nitrogen Heterocycles

A combination of gold catalysis and Selectfluor® has been effectively used for the synthesis of fluorinated pyrrolidines and piperidines from aminoalkynes.[21][22][23] In this process, a gold catalyst promotes the initial hydroamination/cyclization to form an enamine intermediate, which is then trapped by Selectfluor® in an electrophilic fluorination step.[21][22]

Proposed Mechanism for Gold-Catalyzed Fluorinative Cyclization:

Caption: Simplified mechanism of gold-catalyzed fluorinative cyclization mediated by Selectfluor®.

Future Outlook: Expanding the Horizons of Selectfluor® Chemistry

The applications of Selectfluor® continue to expand, with ongoing research exploring its use in photoredox catalysis, electrochemical synthesis, and the development of novel C-H functionalization reactions.[24][25] Its unique combination of stability, safety, and reactivity ensures that Selectfluor® will remain an indispensable tool for synthetic chemists in both academia and industry, driving innovation in drug discovery, agrochemicals, and materials science. The continued exploration of its "fluorine-free" reactivity is particularly promising, offering green and efficient alternatives to traditional synthetic methods.

References

-

Stavber, S. Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules. [Link]

-

Simonneau, A., et al. Combination of Gold Catalysis and Selectfluor for the Synthesis of Fluorinated Nitrogen Heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Simonneau, A., et al. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Vincent, S. P., et al. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

-

Selectfluor. Wikipedia. [Link]

-

Stavber, S., & Zupan, M. (PDF) Recent Advances in the Application of SelectfluorF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. ResearchGate. [Link]

-

Selectfluor. Common Organic Chemistry. [Link]

-

C–H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor. Semantic Scholar. [Link]

-

The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. [Link]

-

Varala, R., et al. Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Current Organic Chemistry. [Link]

-

Stavber, S., & Zupan, M. (PDF) Selectfluor (F-TEDA-BF4) as a Versatile Mediator or Catalyst in Organic Chemistry. ResearchGate. [Link]

-

Smith, A. M. R., et al. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry. [Link]

-

Varala, R., et al. Applications of Selectfluor in Organic Synthesis-A Quadrennial Update. Bentham Science. [Link]

-

Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. The Chemical Record. [Link]

-

Wang, J., et al. Site-selective 18F fluorination of unactivated C–H bonds mediated by a manganese porphyrin. Chemical Science. [Link]

-

Ramirez de Arellano, C., et al. (PDF) C–H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor. ResearchGate. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Simonneau, A., et al. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. ResearchGate. [Link]

-

C–H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor. PubMed. [Link]

-

Vincent, S. P., et al. Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

-

Guiry, P. J., & Hynes, M. J. (PDF) Selectfluor. ResearchGate. [Link]

-

Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

The development of Selectfluor® as a commercial electrophilic fluorinating agent. Research Explorer The University of Manchester. [Link]

-

Al-Karmalawy, A. A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Selectfluor [commonorganicchemistry.com]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. SelectFluor - Enamine [enamine.net]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. Selectfluor™ [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Fluorination - Wordpress [reagents.acsgcipr.org]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 13. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. C-H Bond Functionalization of N-Heteroarenes Mediated by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. researchgate.net [researchgate.net]

- 24. benthamdirect.com [benthamdirect.com]

- 25. eurekaselect.com [eurekaselect.com]

Fluoroiodoacetonitrile: A Novel Bifunctional Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide introduces fluoroiodoacetonitrile, a novel and versatile building block poised to accelerate the discovery of new chemical entities. Its unique bifunctional nature, possessing both a reactive iodine atom and a synthetically malleable nitrile group, opens a rich design space for the creation of complex and highly functionalized fluorinated molecules. This document provides a comprehensive overview of the proposed synthesis, predicted reactivity, and potential applications of this compound, offering a roadmap for its utilization in drug discovery programs.

The Imperative for Novel Fluorinated Scaffolds

The introduction of fluorine into small molecules can profoundly influence their metabolic stability, binding affinity, lipophilicity, and pKa.[1][3] These modifications are critical in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolism. While the use of fluorinated motifs is widespread, the development of novel, versatile building blocks that enable the efficient and strategic introduction of fluorine remains a key objective in synthetic and medicinal chemistry. This compound emerges as a promising candidate to meet this need, offering two distinct points of chemical reactivity for molecular elaboration.

Proposed Synthesis of this compound

While this compound is not yet a commercially available reagent, a robust and scalable synthetic route can be proposed based on well-established halogen exchange reactions. The synthesis of iodoacetonitrile via the Finkelstein reaction is a high-yield and straightforward procedure, providing a readily accessible precursor.[4][5]

A plausible and efficient pathway to this compound would involve the fluorination of a suitable dihaloacetonitrile precursor. A potential two-step synthesis is outlined below:

Step 1: Synthesis of Bromoiodoacetonitrile

The initial step would involve the synthesis of a mixed dihaloacetonitrile. A feasible approach would be the reaction of bromoacetonitrile with a source of iodonium.

Step 2: Halogen Exchange Fluorination

The second and key step would be a selective halogen exchange reaction on the more reactive bromo- or iodo-substituent of a dihaloacetonitrile precursor. Drawing analogy from the synthesis of fluoroacetonitrile from chloroacetonitrile or bromoacetonitrile, a nucleophilic fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent could be employed.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound from a suitable haloacetonitrile precursor.

Materials:

-

Iodoacetonitrile

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask is flame-dried under an inert atmosphere (N2 or Ar) and allowed to cool to room temperature.

-

Reaction Setup: The flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The system is maintained under a positive pressure of inert gas.

-

Charging the Reactants: Iodoacetonitrile is dissolved in the anhydrous polar aprotic solvent and charged into the flask.

-

Addition of Fluorinating Agent: The electrophilic fluorinating agent is dissolved in the same solvent and added dropwise to the stirred solution of iodoacetonitrile at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, and the crude product is extracted.

-

Purification: The crude this compound is purified by fractional distillation or column chromatography to yield the pure product.

Physicochemical Properties and Spectroscopic Data (Predicted)

Based on the known properties of similar haloacetonitriles, the following physicochemical properties and spectroscopic signatures for this compound can be predicted:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₂HFIN |

| Molecular Weight | 184.94 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 100-120 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, acetone) |

| ¹H NMR | A doublet due to coupling with the adjacent fluorine atom. |

| ¹³C NMR | Two distinct carbons, with the carbon bearing the fluorine and iodine showing characteristic splitting patterns and chemical shifts. |

| ¹⁹F NMR | A triplet due to coupling with the adjacent protons. |

| IR Spectroscopy | A sharp, strong absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretch. |

| Mass Spectrometry | A molecular ion peak at m/z = 185, with characteristic isotopic patterns for iodine. |

The Dual Reactivity of this compound: A Gateway to Novel Scaffolds

The synthetic utility of this compound stems from its two distinct reactive sites: the carbon-iodine bond and the nitrile group. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, providing access to a diverse range of fluorinated structures.

Nucleophilic Substitution at the α-Carbon

The iodine atom in this compound is anticipated to be an excellent leaving group, facilitating nucleophilic substitution reactions.[6] This allows for the introduction of a wide array of functional groups at the α-position.

Diagram: Nucleophilic Substitution Pathways

Caption: Nucleophilic substitution at the α-carbon of this compound.

This reactivity enables the synthesis of:

-

α-Fluoro-α-amino Nitriles: Key precursors for the synthesis of α-fluoro-β-amino acids, which are valuable building blocks for peptides and peptidomimetics. The synthesis of α-aminonitriles is a well-established field.[7][8]

-

α-Fluoro-α-oxy/thio Nitriles: Introduction of oxygen or sulfur nucleophiles can lead to the formation of valuable intermediates for the synthesis of fluorinated heterocycles.

-

α-Fluoro-α-alkyl/aryl Nitriles: Carbon-carbon bond formation through reactions with organometallic reagents or stabilized carbanions.

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities.

Diagram: Nitrile Group Transformations

Caption: Key transformations of the nitrile group in this compound.

Key transformations include:

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, yielding a fluorinated 1,2-diaminoethane derivative.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile affords the corresponding α-fluoro-α-iodoacetic acid.

-

Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres for carboxylic acids in medicinal chemistry.

Applications in Medicinal Chemistry: A Forward Look

The unique structural and reactive properties of this compound position it as a powerful building block for the synthesis of novel drug candidates.

Synthesis of Fluorinated Bioisosteres

Bioisosterism is a key strategy in drug design to modulate the properties of a lead compound.[9] this compound can serve as a precursor to several important fluorinated bioisosteres.

Table: Potential Bioisosteric Replacements using this compound

| Original Functional Group | Bioisosteric Replacement from this compound | Potential Therapeutic Benefit |

| Carboxylic Acid | α-F-Tetrazole | Improved metabolic stability, enhanced lipophilicity |

| Amide | α-F-Amine | Altered H-bonding capacity, improved cell permeability |

| Hydroxyl Group | α-F-Methylene | Increased metabolic stability by blocking oxidation |

Access to Novel Chemical Space

The ability to sequentially functionalize both the α-carbon and the nitrile group allows for the exploration of novel three-dimensional chemical space. This is particularly valuable in the design of inhibitors for challenging biological targets.

Workflow: Drug Discovery Cascade with this compound

Caption: A potential workflow for utilizing this compound in a drug discovery program.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with extreme caution as a highly reactive and potentially toxic compound. Based on the properties of iodoacetonitrile and other haloacetonitriles, it is expected to be toxic and an irritant.[6][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound represents a significant, albeit currently underexplored, opportunity in medicinal chemistry. Its projected ease of synthesis and unique bifunctional reactivity provide a powerful platform for the creation of novel, highly functionalized fluorinated molecules. This guide has outlined a clear path for its synthesis, predicted its key reactive properties, and highlighted its potential applications in drug discovery. As the demand for sophisticated fluorinated building blocks continues to grow, this compound is poised to become an invaluable tool in the medicinal chemist's arsenal.

References

-

Halogenated Acetonitriles - Chlorinated Drinking-Water - NCBI - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Iodoacetonitrile | Request PDF - ResearchGate. (2016, March). Retrieved January 20, 2026, from [Link]

-

Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology - ACS Publications. (2024, September 19). Retrieved January 20, 2026, from [Link]

-

Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Addition of α-halonitriles to carbonyl compounds catalyzed by zinc-trimethylchlorosilane: A general synthesis of β-trimethylsilyloxy nitriles - Sci-Hub. (n.d.). Retrieved January 20, 2026, from [Link]

-

Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms | ACS Environmental Au. (2024, December 3). Retrieved January 20, 2026, from [Link]

-

eC235 Analysis of Haloacetonitriles in Tap Water Using Triple Quadrupole LC/MS/MS. (n.d.). Retrieved January 20, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved January 20, 2026, from [Link]

-

Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- US4551526A - Synthesis of alpha-aminonitriles - Google Patents. (n.d.).

-

Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity - 中国化学会期刊平台. (2021, November 15). Retrieved January 20, 2026, from [Link]

-

Fluorine in medicinal chemistry - PubMed. (2015). Retrieved January 20, 2026, from [Link]

-

Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Organofluorine compounds in medicinal chemistry and biomedical applications - UC Library Search - University of California, Riverside. (n.d.). Retrieved January 20, 2026, from [Link]

-

Next generation organofluorine containing blockbuster drugs | Request PDF. (2020, November). Retrieved January 20, 2026, from [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity [ccspublishing.org.cn]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iodoacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Iodoacetonitrile | 624-75-9 [chemicalbook.com]

- 6. CAS 624-75-9: Iodoacetonitrile | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

Halogenated Acetonitriles: A Versatile Toolkit for Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of Halogenated Acetonitriles

Halogenated acetonitriles, a class of readily accessible and highly reactive building blocks, have carved a significant niche in the landscape of modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic nitrile group and an electrophilic carbon-halogen bond, allows for a diverse array of chemical transformations. This duality, coupled with the modulating influence of the halogen atom on reactivity, has made them indispensable reagents in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of the synthetic applications of halogenated acetonitriles, delving into their reactivity, key transformations, and practical experimental considerations. We will explore the nuances of chloro-, bromo-, iodo-, and trifluoroacetonitriles, offering insights into their distinct synthetic utility and providing detailed protocols for their application.

Core Principles: Understanding the Reactivity of Halogenated Acetonitriles

The synthetic versatility of halogenated acetonitriles stems from the interplay of the electron-withdrawing nitrile group and the leaving group ability of the halogen. The nitrile functionality acidifies the α-protons, enabling deprotonation to form a stabilized carbanion that can act as a nucleophile. Conversely, the carbon-halogen bond is susceptible to nucleophilic attack, positioning the cyanomethyl group as an electrophilic synthon.

The nature of the halogen atom plays a pivotal role in dictating the preferred reaction pathway. The reactivity in nucleophilic substitution reactions generally follows the trend of I > Br > Cl, consistent with the leaving group ability of the halide.[1] This predictable reactivity allows for the fine-tuning of reaction conditions and the selective functionalization of molecules.

Chloroacetonitrile: A Foundational Building Block for Heterocyclic Synthesis

Chloroacetonitrile is a versatile and cost-effective reagent widely employed in the synthesis of nitrogen-containing heterocycles and other valuable organic scaffolds.[2] Its utility is prominently showcased in the renowned Gewald aminothiophene synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. The reaction typically involves a ketone or aldehyde, an active methylene nitrile (such as chloroacetonitrile), and elemental sulfur in the presence of a base.[3][4]

Mechanism of the Gewald Reaction:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base.[5] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with elemental sulfur. Subsequent intramolecular cyclization and tautomerization afford the final 2-aminothiophene product.[5]

Gewald Aminothiophene Synthesis Workflow

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dihydro-3-cyanothiophene

This protocol describes a general procedure for the Gewald synthesis using cyclohexanone and chloroacetonitrile.

Materials:

-

Cyclohexanone

-

Chloroacetonitrile

-

Elemental Sulfur

-

Morpholine (or another suitable base)

-

Ethanol

Procedure:

-

To a solution of cyclohexanone (0.1 mol) and chloroacetonitrile (0.1 mol) in ethanol (50 mL), add elemental sulfur (0.1 mol).

-

With stirring, add morpholine (0.1 mol) dropwise to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.

Expected Yield: 60-80%

Bromoacetonitrile: A Potent Electrophile for Alkylation and Heterocycle Construction

Bromoacetonitrile is a highly reactive alkylating agent due to the excellent leaving group ability of the bromide ion.[6] It is a valuable reagent for introducing the cyanomethyl group into a wide range of nucleophiles, including amines, thiols, and carbanions. Its heightened reactivity makes it a preferred choice over chloroacetonitrile in many synthetic applications.[7][8]

Synthesis of Substituted Pyridines

Bromoacetonitrile is a key precursor in several pyridine synthesis methodologies. One notable example is its use in a [3+3] cycloaddition strategy for the preparation of polysubstituted pyridines.

Experimental Protocol: Synthesis of a Tetrasubstituted Pyridine

This protocol outlines a general procedure for the synthesis of a pyridine derivative from an enamine and bromoacetonitrile.

Materials:

-

A suitable enamine (e.g., 1-morpholinocyclohexene)

-

Bromoacetonitrile

-

A non-nucleophilic base (e.g., triethylamine)

-

A high-boiling solvent (e.g., dimethylformamide, DMF)

Procedure:

-

In a round-bottom flask, dissolve the enamine (1.0 equiv.) and triethylamine (1.2 equiv.) in DMF.

-

Add bromoacetonitrile (1.1 equiv.) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridine.

Iodoacetonitrile: The Most Reactive Monohaloacetonitrile for Nucleophilic Substitution

Iodoacetonitrile stands out as the most reactive among the monohaloacetonitriles in nucleophilic substitution reactions, owing to the exceptional leaving group ability of the iodide ion.[1] This high reactivity allows for transformations under milder conditions and with a broader range of nucleophiles.

Synthesis of Iodoacetonitrile

Iodoacetonitrile is typically prepared from a less expensive haloacetonitrile, such as bromoacetonitrile, via a Finkelstein reaction.

Experimental Protocol: Synthesis of Iodoacetonitrile

This procedure details the synthesis of iodoacetonitrile from bromoacetonitrile.[9]

Materials:

-

Bromoacetonitrile

-

Sodium iodide

-

Acetone

Procedure:

-

Dissolve sodium iodide (1.1 equiv.) in acetone.

-

To this stirred solution, add bromoacetonitrile (1.0 equiv.) dropwise at room temperature. A precipitate of sodium bromide will form, indicating the progress of the reaction.[9]

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the precipitated sodium bromide by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure to obtain crude iodoacetonitrile. The product can be used directly in many cases or purified by distillation under reduced pressure.

Applications in the Synthesis of Functionalized Pyrroles

The high reactivity of iodoacetonitrile makes it an excellent reagent for the synthesis of functionalized pyrroles. For instance, it can be used in a modified Hantzsch-type synthesis.

Comparative SN2 Reactivity of Monohaloacetonitriles

Trifluoroacetonitrile: A Gateway to Trifluoromethylated Heterocycles

Trifluoroacetonitrile (CF₃CN) is a gaseous reagent that serves as a valuable precursor for the introduction of the trifluoromethyl (CF₃) group, a moiety of great importance in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[10]

[3+2] Cycloaddition Reactions

Trifluoroacetonitrile readily participates in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile imines, to afford five-membered trifluoromethylated heterocycles like 1,2,4-triazoles and pyrazoles.[3][11]

Mechanism of [3+2] Cycloaddition with Nitrile Imines:

The reaction proceeds through a concerted mechanism where the nitrile imine adds across the carbon-nitrogen triple bond of trifluoroacetonitrile. The regioselectivity of the addition is governed by the electronic properties of the reactants.[3]

[3+2] Cycloaddition of Trifluoroacetonitrile

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-1,2,4-triazole

This protocol describes a general procedure for the synthesis of a trifluoromethylated triazole from a hydrazonoyl chloride and trifluoroacetonitrile.

Materials:

-

A suitable hydrazonoyl chloride

-

Triethylamine

-

Trifluoroacetonitrile (can be generated in situ or used from a cylinder)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

In a flame-dried, sealed reaction vessel, dissolve the hydrazonoyl chloride (1.0 equiv.) in the anhydrous solvent.

-

Cool the solution to 0 °C and add triethylamine (1.2 equiv.).

-

Introduce trifluoroacetonitrile (1.5 equiv.) into the reaction mixture. If using a gas cylinder, this should be done carefully with appropriate gas handling equipment. Alternatively, trifluoroacetonitrile can be generated in situ from a suitable precursor.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3-trifluoromethyl-1,2,4-triazole.

Physicochemical and Safety Data of Halogenated Acetonitriles

The handling of halogenated acetonitriles requires strict adherence to safety protocols due to their toxicity and, in some cases, lachrymatory properties.[12][13]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Toxicity (Oral LD50, rat) |

| Chloroacetonitrile | C₂H₂ClN | 75.50 | 126-127 | 1.193 | 47 | 139 mg/kg |

| Bromoacetonitrile | C₂H₂BrN | 119.95 | 149-150 | 1.718 | 65 | Toxic if swallowed[7] |

| Iodoacetonitrile | C₂H₂IN | 166.95 | 183-185 | 2.29 | 85 | Data not available |

| Trifluoroacetonitrile | C₂F₃N | 95.02 | -64 | - | - | Toxic if inhaled[14] |

Safety and Handling:

-

Engineering Controls: All manipulations of halogenated acetonitriles should be conducted in a well-ventilated fume hood. For the gaseous trifluoroacetonitrile, a dedicated gas handling system is essential.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For work with trifluoroacetonitrile, a full-face respirator may be necessary.[15]

-

Toxicity: Halogenated acetonitriles are toxic by inhalation, ingestion, and skin absorption.[12][13] Chloroacetonitrile and bromoacetonitrile are also lachrymators (tear-producing agents).[13]

-

Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water. If inhaled, move to fresh air. In case of eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[16]

Conclusion: A Bright Future for Halogenated Acetonitriles in Synthesis

Halogenated acetonitriles have firmly established themselves as a cornerstone of modern synthetic chemistry. Their predictable reactivity, commercial availability, and diverse applications in the construction of vital chemical entities, particularly heterocycles, ensure their continued prominence in both academic and industrial research. As the demand for novel pharmaceuticals and agrochemicals grows, the creative and efficient utilization of these versatile building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis. Future developments in this field will likely focus on the discovery of new catalytic systems for the enantioselective functionalization of halogenated acetonitriles and the expansion of their application in multicomponent and cascade reactions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

-

ACS Environmental Au. (2024). Haloacetonitriles Induce Structure-Related Cellular Toxicity Through Distinct Proteome Thiol Reaction Mechanisms. [Link]

-

MDPI. (2024). Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study. [Link]

-

ACS Publications. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile for Chloroacetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11534, Bromoacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Retrieved from [Link]

-

Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]

-

PubMed Central. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

-

ResearchGate. (n.d.). Polysubstituted 3-trifluoromethylpyrazoles: Regioselective (3 + 2)-cycloaddition of trifluoroacetonitrile imines with enol ethers and functional group transformations. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. [Link]

-

ResearchGate. (n.d.). A straightforward access to 3-trifluoromethyl-1H-indazoles via (3+2)-cycloaddition of arynes with nitrile imines derived from trifluoroacetonitrile. Retrieved from [Link]

-

ACS Publications. (2024). Catalytic Asymmetric Mannich-Type Reaction of α-Haloacetonitriles. [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubMed. (2024). Catalytic Asymmetric Mannich-Type Reaction of α-Haloacetonitriles. [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

-

Anshul Specialty Molecules. (n.d.). 2-Chloroacetonitrile. Retrieved from [Link]

-

MDPI. (2022). (3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study. [Link]

-

ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

World Health Organization. (n.d.). Halogenated acetonitriles (dichloroacetonitrile, dibromoacetonitrile, bromochloroacetonitrile, trichloroacetonitrile). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogenated Acetonitriles - Chlorinated Drinking-Water. Retrieved from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Aspects of [3+2] Cycloaddition Reaction of Trifluoroacetonitrile with Diarylnitrilimines in Light of Molecular Electron Density Theory Quantum Chemical Study | MDPI [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. Catalytic Asymmetric Mannich-Type Reaction of α-Haloacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cdc.gov [cdc.gov]

- 13. Chloroacetonitrile | ClCH2CN | CID 7856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of Fluoroiodoacetonitrile

Abstract

Fluoroiodoacetonitrile (FINA) is a halogenated nitrile of significant interest in synthetic chemistry and drug development due to its unique electronic and steric properties. The presence of both fluorine and iodine atoms on the acetonitrile backbone imparts distinct reactivity, making it a valuable building block. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, intended for researchers, chemists, and laboratory personnel. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding.

Hazard Identification and Physicochemical Properties

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. While specific toxicological and physical data for this compound are not widely available, its structure suggests hazards analogous to other small, halogenated organic nitriles. It is classified as highly flammable and acutely toxic via inhalation, dermal contact, and ingestion.[1]

Table 1: Physicochemical and Hazard Data for Acetonitrile and Fluoroacetonitrile

| Property | Value (Fluoroacetonitrile) | Value (Acetonitrile) | Significance for Safe Handling |

| Molecular Formula | C₂H₂FIN | C₂H₃N | A small, volatile molecule. |

| Molecular Weight | 184.95 g/mol | 41.05 g/mol | Heavier than air; vapors can accumulate in low-lying areas. |

| Boiling Point | Not available (Fluoroacetonitrile); 60 °C (Fluoroacetonitrile)[2] | 81.6 °C | High volatility necessitates excellent ventilation and containment. |

| Flash Point | Not available | 2 °C | Highly flammable; requires stringent control of ignition sources. |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[1] | Harmful if swallowed or in contact with skin. Causes serious eye damage. Harmful if inhaled.[3] | High acute toxicity demands stringent engineering controls and robust PPE. |

NFPA 704 Hazard Diamond

While a specific NFPA 704 rating for this compound is not established, a conservative rating based on related compounds is recommended for labeling and emergency response planning.[4][5][6]

-

Health (Blue): 3 - Short exposure could cause serious temporary or moderate residual injury.

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[5]

-

Instability (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures and pressures.[6]

-

Special (White): No specific rating.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to this compound is the implementation of robust engineering controls. These are designed to isolate the hazard from the operator.

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). The sash should be kept as low as possible.

-

Glove Box: For procedures involving larger quantities or for extended operations, a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent both exposure and reaction with atmospheric moisture.

-

Ventilation: The laboratory should have a high rate of air exchange (typically 6-12 air changes per hour) to prevent the accumulation of fugitive vapors.

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory for all personnel handling this compound.[7][8][9] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| PPE Category | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. Regularly inspect gloves for any signs of degradation or contamination. |

| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and vapors. Safety glasses are not sufficient. |

| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential flash fires. |

| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge may be appropriate for certain low-concentration situations, but a supplied-air respirator is recommended for higher-risk procedures or in case of a spill. | Protects against inhalation of toxic vapors. |

Safe Handling and Experimental Protocols

Adherence to strict handling protocols is critical to prevent accidents and exposures.

General Handling Procedures

-

Work Area Designation: Designate a specific area within the fume hood for handling this compound.

-

Avoid Inhalation and Contact: Always handle in a well-ventilated area and avoid breathing vapors. Prevent contact with skin and eyes.[10]

-

Static Discharge Prevention: Ground and bond all containers and equipment when transferring the liquid to prevent static electricity buildup, which can ignite flammable vapors. Use only non-sparking tools.

-

Ignition Source Control: Keep away from open flames, hot surfaces, and sparks.

-

Container Integrity: Keep containers tightly closed when not in use.

Step-by-Step Workflow for a Typical Reaction

-

Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Assemble and dry all glassware.

-

Reagent Transfer: Using a syringe or cannula, transfer the required amount of this compound under an inert atmosphere if the reaction is sensitive to air or moisture.

-

Reaction: Conduct the reaction in a closed system within the fume hood. Monitor the reaction for any signs of exotherm or pressure buildup.

-

Work-up and Quenching: Carefully quench the reaction with an appropriate reagent. Be aware of potential gas evolution.

-

Purification: If purification by distillation is required, perform it under vacuum to reduce the boiling point and minimize thermal stress on the compound.

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A solution of sodium bisulfite can be used to reduce any residual iodine-containing species, followed by a thorough rinse with an appropriate solvent.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. The storage area should be a designated flammable liquids cabinet.

-

Container: Store in a tightly sealed, properly labeled container.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.

-

Access: The storage area should be locked to restrict access to authorized personnel only.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Response

-

Evacuation: Evacuate the immediate area and alert others.

-

Ventilation: Ensure the area is well-ventilated.

-

Ignition Sources: Eliminate all sources of ignition.

-

Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

-

Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[6]

-

Collection: Collect all waste in a clearly labeled, sealed container.

-

Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Given its fluorinated and iodinated nature, incineration at a facility equipped to handle halogenated organic compounds is the preferred disposal method.

Conclusion

This compound is a valuable reagent with a significant hazard profile. A proactive approach to safety, grounded in a thorough understanding of its properties and the implementation of robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, is essential for its safe use in a research and development setting. This guide provides the foundational knowledge for establishing a comprehensive safety program for working with this and other similarly hazardous materials.

References

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

Farnell. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Coastal. (2015). First Aid Kit - SAFETY DATA SHEET. Retrieved from [Link]

-

Workplace Material Handling & Safety. (2022). First Aid Procedures For Chemical Hazards. Retrieved from [Link]

-

Acetonitrile Safety Data Sheet. (n.d.). Retrieved from [Link]

-

ChemSafetyPro.COM. (2015). US NFPA Ratings. Retrieved from [Link]

-

Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

-

U.S. Hazmat Rentals. (2014). NFPA Hazard Rating System: Flammability. Retrieved from [Link]

-

California Department of Industrial Relations. (n.d.). TABLE AC-1 PERMISSIBLE EXPOSURE LIMITS FOR CHEMICAL CONTAMINANTS. Retrieved from [Link]

- Ue, M., Takeda, M., Takehara, M., & Saito, Y. (2007). Physical and Electrochemical Properties of Fluoroacetonitrile and Its Application to Electric Double-Layer Capacitors. Electrochemistry, 75(8), 611-614.

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

- Hohenstein, C., Neumann, F., & Kornath, A. (2009). Reactivity of Tetramethylphosphonium Fluoride in Acetonitrile Solutions.

-

U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

-

Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

-

Scribd. (n.d.). Acrylonitrile Safe Storage and Handling Guide by Ineos. Retrieved from [Link]

Visualizations

Caption: Hierarchy of controls for managing risks associated with this compound.

Caption: Workflow for responding to emergencies involving this compound.

Sources

- 1. Research progress on the removal of iodine and fluoride by metal–organic frameworks - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. NFPA 704 - Wikipedia [en.wikipedia.org]

- 5. ushazmatrentals.com [ushazmatrentals.com]

- 6. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 7. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]

- 8. dli.mn.gov [dli.mn.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

Methodological & Application

Protocol for the synthesis of Fluoroiodoacetonitrile from precursors

Application Note & Protocol: Synthesis of Fluoroiodoacetonitrile

A Strategic Approach for the Preparation of a Key Fluorinated Building Block for Drug Discovery

Abstract

This compound is a valuable, yet synthetically challenging, bifunctional building block with significant potential in medicinal chemistry and drug development.[1][2] Its unique combination of a fluorine atom, an iodine atom, and a nitrile group on a two-carbon scaffold makes it an attractive precursor for the introduction of these functionalities into complex molecules. This application note provides a detailed, step-by-step protocol for the synthesis of this compound from readily available precursors. The described method is designed to be robust and scalable, with a strong emphasis on safety and reaction control. The protocol includes a comprehensive discussion of the reaction mechanism, purification procedures, and analytical characterization of the final product.

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Similarly, the iodo group serves as a versatile handle for further functionalization through cross-coupling reactions. This compound, therefore, represents a highly desirable synthon for the efficient construction of novel pharmaceutical agents. This document outlines a reliable laboratory-scale protocol for its synthesis, aimed at researchers and scientists in the field of organic and medicinal chemistry.

Reaction Scheme & Mechanism

The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 2-fluoroacetamide. The first step involves the dehydration of 2-fluoroacetamide to fluoroacetonitrile, followed by an α-iodination of the fluoroacetonitrile.

Step 1: Dehydration of 2-Fluoroacetamide to Fluoroacetonitrile

The dehydration of the primary amide to the corresponding nitrile is a classic transformation in organic synthesis. In this protocol, we utilize phosphorus pentoxide (P₂O₅), a powerful dehydrating agent, to effect this conversion.

Step 2: α-Iodination of Fluoroacetonitrile

The second step involves the deprotonation of the α-carbon of fluoroacetonitrile with a suitable base, followed by quenching the resulting carbanion with an iodine source. The electron-withdrawing nature of both the fluorine atom and the nitrile group increases the acidity of the α-proton, facilitating its removal.

Experimental Protocol

Materials and Equipment

| Reagents | Grade | Supplier | CAS No. |

| 2-Fluoroacetamide | ≥98% | Sigma-Aldrich | 640-19-7 |

| Phosphorus Pentoxide (P₂O₅) | ≥98% | Sigma-Aldrich | 1314-56-3 |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | 144-55-8 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | 7487-88-9 |

| Diisopropylamine | ≥99.5% | Sigma-Aldrich | 108-18-9 |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |

| Iodine (I₂) | ≥99.8% | Sigma-Aldrich | 7553-56-2 |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | - | - |

| Brine (Saturated NaCl solution) | - | - | - |

Equipment:

-

Round-bottom flasks (various sizes)

-

Distillation apparatus

-

Magnetic stirrer with heating mantle

-

Schlenk line or inert gas (N₂ or Ar) setup

-

Low-temperature thermometer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Step-by-Step Synthesis

Step 1: Synthesis of Fluoroacetonitrile

-

Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a distillation head connected to a receiving flask cooled in an ice bath.

-

Reagent Addition: In the reaction flask, carefully add 2-fluoroacetamide (10.0 g, 129.8 mmol) and phosphorus pentoxide (27.6 g, 194.6 mmol).

-

Reaction: Gently heat the mixture under vacuum (or with a slow stream of inert gas) using a heating mantle. The product, fluoroacetonitrile, will begin to distill over.

-

Collection: Collect the distillate in the cooled receiving flask. The reaction is complete when no more product distills.

-

Purification: The collected fluoroacetonitrile can be used in the next step without further purification. Expected yield is typically 70-80%.

Step 2: Synthesis of this compound

CAUTION: This reaction should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.[4]

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add anhydrous THF (150 mL) and diisopropylamine (10.1 g, 14.0 mL, 100 mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) dropwise via syringe, keeping the internal temperature below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

-

α-Iodination:

-

In a separate flame-dried 250 mL round-bottom flask, dissolve the crude fluoroacetonitrile (5.9 g, 100 mmol) from Step 1 in anhydrous THF (50 mL).

-

Slowly add the fluoroacetonitrile solution to the LDA solution at -78 °C via cannula or an addition funnel over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In another flask, dissolve iodine (27.9 g, 110 mmol) in anhydrous THF (100 mL).

-

Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine should disappear.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (100 mL) to the reaction mixture at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to afford pure this compound.

-

Characterization

The final product should be characterized by:

-

¹H NMR: To confirm the absence of the α-proton.

-

¹³C NMR: To identify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

FT-IR: To identify the nitrile functional group.

-

GC-MS: To determine the purity and confirm the molecular weight.

Safety Precautions

-